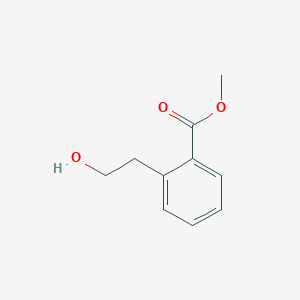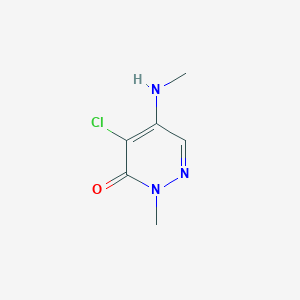
4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one” is a chemical compound with the molecular formula C6H8ClN3O . It is used in various scientific research and has been implicated in studies related to gene regulation and inhibitor classification .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a methylamino group . It has been studied in the context of complex structures like the PCAF bromodomain .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not detailed in the search results. It has been used in the study of bromodomains, which are protein domains that recognize acetylated lysine residues .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.60 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Herbicide Formulation Analysis
The chemical has been utilized in the analysis of herbicide formulations. It was used as an internal standard in the gas chromatographic determination of technical pyrazon, an active ingredient in several herbicide products (Výboh et al., 1974).
Photosynthesis Inhibition
Research on substituted pyridazinone compounds, including analogs of 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one, has shown that they inhibit the Hill reaction and photosynthesis in certain plant species, contributing to their phytotoxicity (Hilton et al., 1969).
Reaction with Carbon Disulfide
The compound reacts with carbon disulfide followed by alkylation, yielding various pyridazino derivatives. This reaction has significance in the study of heterocyclic chemistry and the synthesis of new compounds (Kaji et al., 1985).
Pyridazinone Derivative Synthesis
It has been involved in the synthesis of novel condensed pyridazines, a class of compounds with potential applications in medicinal and organic chemistry (Deeb et al., 2017).
Metabolism in Cranberry Plants
Studies have investigated the metabolism of fluorinated pyridazinone herbicides, including compounds structurally related to this compound, in cranberry plants. This research is crucial for understanding the environmental impact of these herbicides (Yaklich et al., 1974).
Photochemical Studies
The compound's photochemical behavior, particularly in the context of irradiation in neutral alcohol, has been a subject of study. This research is relevant for understanding the chemical's behavior under light exposure and its potential applications in photochemistry (Tsuchiya et al., 1974).
Corrosion Inhibition
A theoretical study using density functional theory calculations has been conducted on the inhibitory action of pyridazines, including derivatives of this compound, on the corrosion of copper in nitric acid. This research is significant for the development of new corrosion inhibitors (Zarrouk et al., 2012).
特性
IUPAC Name |
4-chloro-2-methyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-8-4-3-9-10(2)6(11)5(4)7/h3,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZYSEPOODWZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98796-09-9 |
Source


|
| Record name | 4-chloro-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

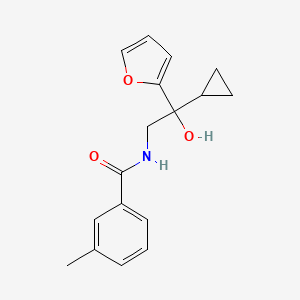
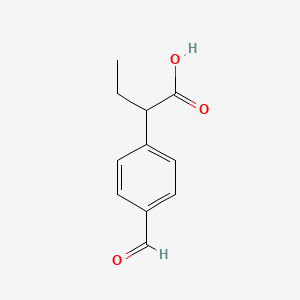
![(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylprop-2-enamide](/img/structure/B2581810.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2581812.png)

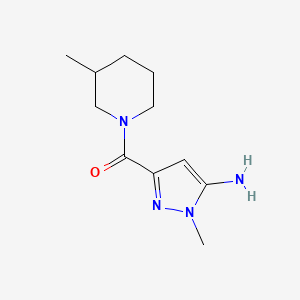
![3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581815.png)
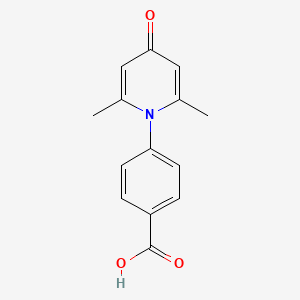
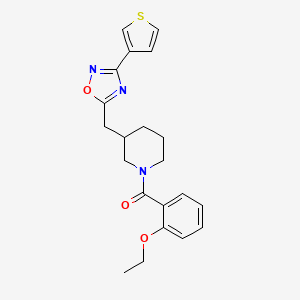
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)
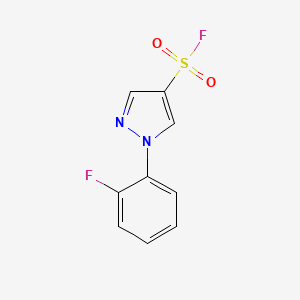
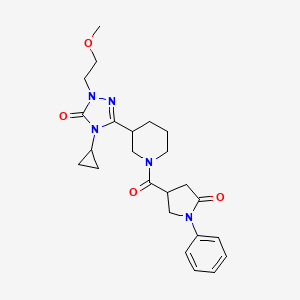
![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2581826.png)
